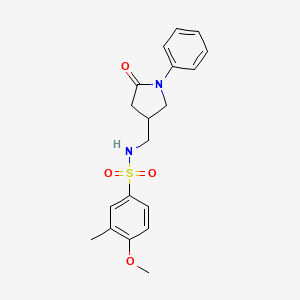![molecular formula C10H14ClN3O4S B2437446 4-chloro-N-[2-(dimethylamino)ethyl]-3-nitrobenzene-1-sulfonamide CAS No. 790263-62-6](/img/structure/B2437446.png)
4-chloro-N-[2-(dimethylamino)ethyl]-3-nitrobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-N-[2-(dimethylamino)ethyl]-3-nitrobenzene-1-sulfonamide is a useful research compound. Its molecular formula is C10H14ClN3O4S and its molecular weight is 307.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Monitoring and Public Health
- A study by Shoeib et al. (2005) investigated perfluorinated alkyl sulfonamides (PFASs), similar in structure to 4-chloro-N-[2-(dimethylamino)ethyl]-3-nitrobenzene-1-sulfonamide, in indoor air, house dust, and outdoor air, revealing the occurrence and indoor air source strength of several PFASs, indicating the importance of monitoring such chemicals for environmental and public health safety (Shoeib et al., 2005).
- Another study by Stock et al. (2004) on polyfluorinated sulfonamides and fluorinated telomer alcohols (FTOHs) in the North American troposphere showed the widespread distribution of these compounds, emphasizing the significance of environmental monitoring of sulfonamides for ecological and human health (Stock et al., 2004).
Medical and Toxicological Research
- The study by Auwärter et al. (2001) on fatty acid ethyl esters (FAEEs) as markers of alcohol consumption explored the incorporation of similar sulfonamide-based compounds in hair, providing insight into their potential for long-term monitoring of substance abuse (Auwärter et al., 2001).
- Yoshida et al. (1992) identified urinary metabolites in human subjects acutely poisoned with p-chloronitrobenzene, a chemical structurally related to this compound, highlighting the importance of understanding the metabolic pathways and potential toxic effects of sulfonamide-based compounds (Yoshida et al., 1992).
Chemical and Industrial Applications
- The study by McElroy et al. (2016) discussed the use of a catalytic antioxidant to alleviate oxidative stress caused by exposure to sulfur mustard, a compound with a sulfonamide group, underscoring the relevance of sulfonamide-based chemicals in industrial and chemical warfare agent contexts (McElroy et al., 2016).
- Sarı et al. (2017) investigated the therapeutic effects of dimethyl sulfoxide (DMSO) on hypertrophic scar formation, pointing towards potential medical applications of sulfonamide derivatives in tissue repair and therapeutic treatments (Sarı et al., 2017).
Properties
IUPAC Name |
4-chloro-N-[2-(dimethylamino)ethyl]-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O4S/c1-13(2)6-5-12-19(17,18)8-3-4-9(11)10(7-8)14(15)16/h3-4,7,12H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBCQPREQVMHBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-(Isobutylsulfonyl)piperidin-1-yl)(4'-methyl-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2437363.png)


![4-[6-(dimethylamino)pyridazin-4-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2437367.png)
![2-((6-(pyrrolidin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2437369.png)
![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide](/img/structure/B2437371.png)

![1-[3-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride](/img/structure/B2437374.png)
![2-[(1-Cyclopentyl-4-methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2437375.png)
![2-(4-methoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B2437376.png)
![N-[(2-CHLOROPHENYL)METHYL]-4-[1-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BUTANAMIDE](/img/structure/B2437378.png)
![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2437381.png)
![4-cyano-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2437382.png)
![2-methanesulfonyl-5-methyl-N-[2-(thiophen-3-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2437383.png)
